5,6,7,8-Tetrahydroindolizine

Descripción general

Descripción

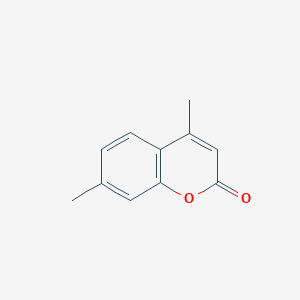

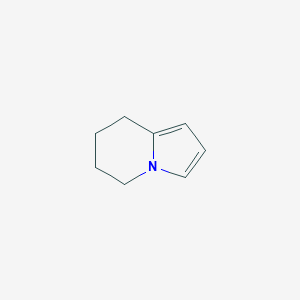

5,6,7,8-Tetrahydroindolizine is a chemical compound with the molecular formula C8H11N . It is a structurally novel alkaloid .

Synthesis Analysis

The synthesis of this compound has been substantiated by cyclisation of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester which produced 6,7-dihydroindolizin-8(5H)-one . Another method involves the use of a palladium-catalyzed arylation and heteroarylation .Molecular Structure Analysis

The molecular structure of this compound consists of a fused pyrrole–piperidine core . The average mass of the molecule is 121.180 Da and the monoisotopic mass is 121.089149 Da .Chemical Reactions Analysis

The chemical reactions involving this compound include formylation at C-3 followed by reduction . Another reaction involves an isothiourea-catalysed enantioselective synthesis through a one-pot tandem sequential process .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 216.2±9.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.4±3.0 kJ/mol and a flash point of 84.5±18.7 °C .Aplicaciones Científicas De Investigación

Synthesis Techniques : A single-step synthesis of 5,6,7,8-tetrahydroindolizines has been developed using 2-formylpiperidine hydrochloride and 1,3-dicarbonyl compounds, showcasing its efficient production (Capomolla, Lim, & Zhang, 2015). Another method involves a domino reaction sequence under rhodium catalysis for the synthesis of variably substituted 5,6,7,8-tetrahydroindolizines (Rocchiccioli et al., 2007).

Functionalized Tetrahydroindolizines : Aluminum(III)-catalyzed, formal homo-Nazarov-type ring-opening cyclizations have been used for the synthesis of functionalized tetrahydroindolizines. This approach is environmentally friendly and pharmaceutically relevant (Cavitt & France, 2016).

Biological Activity : Research has indicated that derivatives of 5,6,7,8-tetrahydroindolizine possess anti-5-hydroxytryptamine, antihistamine, antiacetylcholine, and CNS-depressant activities, highlighting their potential in pharmacology (Antonini et al., 1977).

Pharmaceutical Synthesis : There are methodologies for the synthesis of pharmaceutical compounds using 5,6,7,8-tetrahydroindolizines as intermediates. For example, one study describes the synthesis of 3-aryl-8-oxo-tetrahydroindolizines via palladium-catalyzed arylation (Gracia et al., 2009).

Photochromic Properties : Studies have explored the photochromic properties of tetrahydroindolizines, which can be relevant in materials science (Dürr et al., 1983).

Catalytic Reactions : There are researches focusing on catalytic reactions involving tetrahydroindolizines. For instance, Co2(CO)8 catalyzed reactions of tetrahydroindolizines with oxygen have been studied for yielding specific products (Wang & Alper, 1995).

Natural Product Synthesis : Tetrahydroindolizines are used as key intermediates in the synthesis of natural products, such as anticancer drugs, demonstrating their importance in medicinal chemistry (Fen-er, 2008).

Safety and Hazards

While specific safety and hazard information for 5,6,7,8-Tetrahydroindolizine is not available, general safety measures for handling chemical substances should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

5,6,7,8-tetrahydroindolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-2-6-9-7-3-5-8(9)4-1/h3,5,7H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYASHELNMUPRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.